(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Overview
Description
Scientific Research Applications
Cytoprotective Effects and Anti-Ulcer Activity
Research has been conducted on imidazo and pyrazole derivatives for their potential in treating gastric ulcers and related conditions. For instance, the synthesis and evaluation of (1H-pyrazol-1-yl)-, (1H-imidazol-1-yl)-, and (1H-1,2,4-triazol-1-yl)pyrimidines have demonstrated cytoprotective anti-ulcer activity, with certain derivatives showing potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, combined with low acute toxicity (Ikeda et al., 1996). Another study on bis(1H-pyrazol-1-yl)- and bis(1H-imidazol-1-yl)pyrimidines found that compounds like 4,6-bis(1H-pyrazol-1-yl)pyrimidine demonstrated significant cytoprotective effects on gastric lesions induced by various methods in rats, suggesting promise as a cytoprotective drug for gastric ulcers (Ikeda et al., 1997).
Imaging and Diagnostic Applications
Imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), suggesting potential applications in imaging of PBR expression in neurodegenerative disorders using positron emission tomography (PET). Compounds like [18F]imidazo[1,2-a]pyridines have shown high in vitro affinity for PBRs, with biodistribution studies in rats aligning with known localization of PBRs, indicating their utility in neurological research and diagnostic applications (Fookes et al., 2008).
Analgesic Activity
Imidazo[1,2-b]pyridazine derivatives have been explored for their anti-inflammatory, analgesic, and ulcerogenic activities. Ethyl esters of imidazo[1,2-b]pyridazine-2-acetic acid were synthesized and evaluated, showing significant analgesic activity comparable to other series of imidazo[1,2-b]pyridazine analogs, indicating potential applications in pain management (Luraschi et al., 1995).
Mechanism of Action
Biochemical Pathways
While specific pathways affected by this compound remain elusive, we can speculate based on its structural features. Imidazoles often participate in diverse biochemical processes, including enzyme inhibition, receptor activation, and nucleic acid interactions
- How efficiently the compound is absorbed after administration (e.g., oral, intravenous, or topical). Its distribution within tissues and organs. The enzymatic breakdown of the compound. Elimination from the body (renal, hepatic, or other routes).
Properties
IUPAC Name |
(6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazol-7-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-2-15-6-7-16-12(15)10(8-13)11(14-16)9-4-3-5-9/h6-7,9H,2-5,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFCZMISZSSSSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CCC3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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